methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrimidine core. Its structure includes:
- A 5-ethyl substituent on the pyrimidine ring.
- A methyl ester at position 6, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(20)7-9)19-15(18-11)16-8-17-19/h4-8,13,20H,3H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPANPQOMXZAPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of HMS1659L09 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
HMS1659L09 interacts with CDK2, inhibiting its activity. This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression. The exact nature of this interaction and the structural features of HMS1659L09 that contribute to its inhibitory activity are subjects of ongoing research.
Biochemical Pathways
The inhibition of CDK2 by HMS1659L09 affects the cell cycle, a fundamental biochemical pathway in all cells. By preventing the activation of CDK2, HMS1659L09 disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The primary result of HMS1659L09’s action is the inhibition of cell proliferation due to cell cycle arrest. This can lead to the death of rapidly dividing cells, such as cancer cells. Additionally, HMS1659L09 has been shown to induce apoptosis in certain cell lines, further contributing to its potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation
Cellular Effects
In cellular contexts, methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have significant effects on cell function. For example, it has been found to inhibit the growth of certain cell lines, suggesting potential cytotoxic activities
Molecular Mechanism
The molecular mechanism of action of methyl 5-ethyl-7-(3-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is complex and multifaceted. As a potential CDK2 inhibitor, it may exert its effects by binding to this enzyme and inhibiting its activity, thereby affecting cell cycle progression
Biological Activity
Methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The compound can be synthesized through various methods involving the reaction of triazole and pyrimidine derivatives. A notable approach includes a one-pot three-component synthesis that combines 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate. This method has been shown to yield compounds with promising biological activities .
Biological Activity
Antitumor Activity:
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For example, specific derivatives have demonstrated potent inhibitory effects against various cancer cell lines:
These compounds were compared to Cisplatin, a standard chemotherapy drug, highlighting their potential as alternative or adjunct therapies in cancer treatment.
Mechanism of Action:
The mechanism by which these compounds exert their antitumor effects involves inducing apoptosis in cancer cells and disrupting cell cycle progression. Studies are ongoing to elucidate the specific protein targets and pathways involved in these processes .
Other Biological Activities
Apart from antitumor effects, this compound has shown promise in other areas:
- Antibacterial Activity: Some derivatives have been reported to possess antibacterial properties against various pathogens .
- Antiviral Activity: Preliminary studies suggest potential antiviral effects that warrant further investigation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazolo[1,5-a]pyrimidine derivatives, a series of compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity compared to unmodified counterparts.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of hydroxyl groups increased solubility and improved interaction with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Comparison Points
Substituent Effects on Bioactivity :
- The 3-hydroxyphenyl group in the target compound may confer antioxidant or receptor-binding properties via H-bonding, contrasting with 2-hydroxyphenyl (), which exhibits distinct NMR shifts (δ 10.44 ppm for OH) .
- Trifluoromethyl () and chlorophenyl () substituents enhance metabolic stability and electrophilicity, respectively, but reduce polarity compared to hydroxyl groups .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels ’s protocols (additive-assisted condensation) or ’s microwave-assisted route, though direct data are absent .
Physicochemical Properties :
- Methoxy-rich analogs () show higher molar mass (436.46 g/mol) and solubility, whereas methyl ester derivatives (e.g., target compound) balance lipophilicity and hydrolytic stability .
Biological Relevance :
Q & A
Basic Research Questions
Q. What are optimized synthetic protocols for methyl 5-ethyl-7-(3-hydroxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodology : Utilize a three-component Biginelli-like reaction with 3,5-diaminotriazole, substituted aldehydes, and β-keto esters. Catalytic systems such as TMDP (trimethylenedipiperidine) in water-ethanol mixtures (1:1 v/v) enhance yield and regioselectivity . Monitor reactions via TLC and purify via recrystallization (e.g., EtOH/DMF) .
- Key Parameters : Reaction time (10–12 hours at 120°C), solvent polarity, and catalyst loading (5–10 mol%) significantly influence product formation .
Q. How can regiochemistry be controlled during synthesis of triazolo[1,5-a]pyrimidine derivatives?
- Methodology : Adjust reaction conditions to favor either 5- or 7-substituted isomers. For example:
- Acidic conditions (e.g., HCl/EtOH) promote 5-substituted products via kinetic control.
- Ionic liquid media (e.g., [BMIM]BF₄) shift regioselectivity toward 7-substituted analogues by stabilizing intermediates .
- Validation : Use NMR to distinguish substitution patterns via coupling constants and NOE effects .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Essential Methods :
- NMR : and NMR (400 MHz) to assign aromatic protons, ester groups, and triazole/pyrimidine ring systems .
- X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., triclinic space group, Å, Å) to confirm stereochemistry .
- Microanalysis : Validate elemental composition (C, H, N) with ≤0.4% deviation .
Advanced Research Questions
Q. How can mechanistic studies explain regioselectivity in triazolo[1,5-a]pyrimidine synthesis?
- Approach : Use DFT calculations to model transition states. For example:
- Electrophilic aromatic substitution at the pyrimidine ring is influenced by electron-withdrawing groups (e.g., carboxylate) at C5.
- Steric effects from the 3-hydroxyphenyl group at C7 direct substituents to the C5 position .
Q. What strategies resolve contradictions in biological activity data for similar compounds?
- Case Study : Compare bioactivity of dihydro vs. fully aromatic analogues.
- Dihydro derivatives (e.g., ethyl 5-methyl-7-phenyl-4,7-dihydro analogues) show reduced cytotoxicity due to conformational flexibility.
- Aromatic systems (e.g., 7-chlorophenyl-substituted) exhibit enhanced enzyme inhibition via rigid π-stacking .
Q. How can computational modeling predict interactions with biological targets?
- Protocols :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. The 3-hydroxyphenyl group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding affinity .
Q. What are optimal conditions for scaling up synthesis without compromising yield?
- Key Factors :
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Catalyst Recycling : Recover TMDP via aqueous extraction (≥90% recovery after 3 cycles) .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer for multi-gram synthesis .
Key Notes
- Methodological Focus : Emphasized protocols for synthesis, characterization, and data analysis over descriptive content.
- Advanced Topics : Integrated computational and experimental strategies to address contradictions and mechanistic complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
